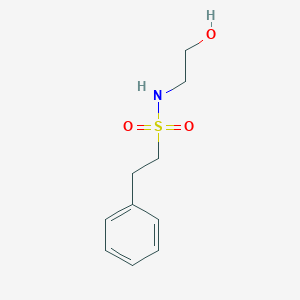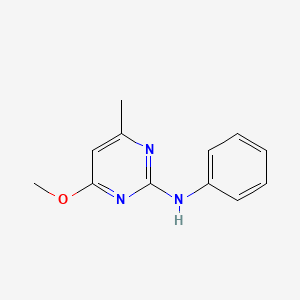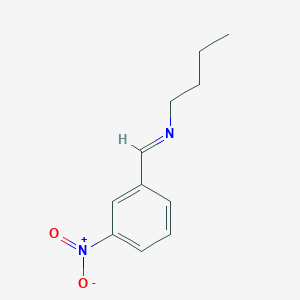
butyl-(3-nitro-benzyliden)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl-(3-nitro-benzyliden)-amine is an organic compound characterized by the presence of a butyl group attached to an imine functional group, which is further connected to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl-(3-nitro-benzyliden)-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
butyl-(3-nitro-benzyliden)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Aminophenyl derivatives.
Reduction: N-Butyl-1-(3-aminophenyl)methanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
butyl-(3-nitro-benzyliden)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl-(3-nitro-benzyliden)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Butyl-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group at the 4-position.
(E)-N-Butyl-1-(2-nitrophenyl)methanimine: Similar structure but with the nitro group at the 2-position.
N-Butyl-1-(3-nitrophenyl)methanamine: Reduced form of the imine compound.
Uniqueness
butyl-(3-nitro-benzyliden)-amine is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and biological activity
Properties
CAS No. |
718-16-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-butyl-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
OWKRZFFIOJQABI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
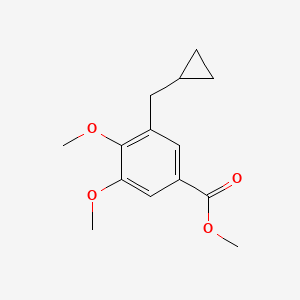
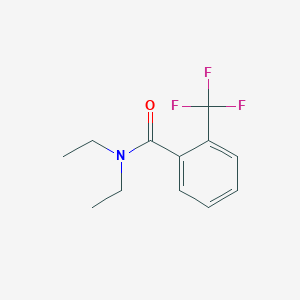

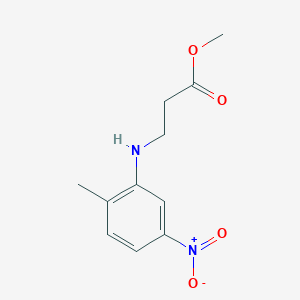
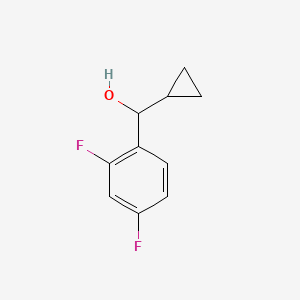
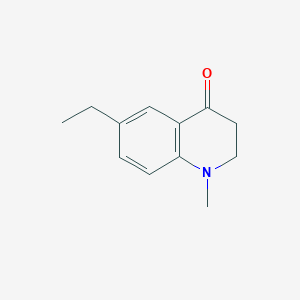
![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)

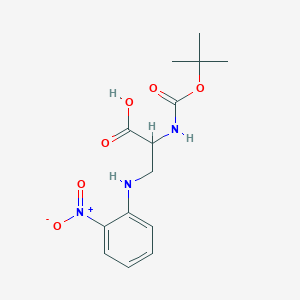
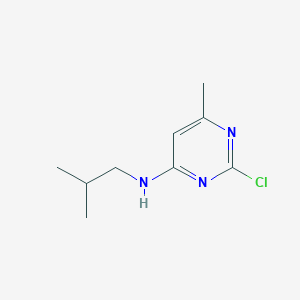
![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8642703.png)
![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)
